1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (S)-
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Overview
Description
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3S)- is a chemical compound with the molecular formula C13H15NO4. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a phenylmethyl ester group. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3S)- typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 1-pyrroleethanol with chloromethyl chloroformate under alkaline conditions.
Alkali Treatment: The chloromethyl ester intermediate is then treated with an alkali to produce the final product, 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3S)-.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylmethyl ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3S)- involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the phenylmethyl ester group contribute to the compound’s binding affinity and specificity for these targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Pyrrolidinedicarboxylic acid, 5-methyl-, 3-ethyl 1-(phenylmethyl) ester, (3S,5S)-: This compound has a similar structure but with additional methyl and ethyl groups.
1,3-Pyrrolidinedicarboxylic acid, 4-ethyl-, 1-(phenylmethyl) ester, (3S,4R)-: Another similar compound with an ethyl group at the 4-position.
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3S)- is unique due to its specific stereochemistry and the presence of the phenylmethyl ester group. These features contribute to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C13H14NO4- |
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Molecular Weight |
248.25 g/mol |
IUPAC Name |
(3S)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1/t11-/m0/s1 |
InChI Key |
JSASVUTVTRNJHA-NSHDSACASA-M |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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